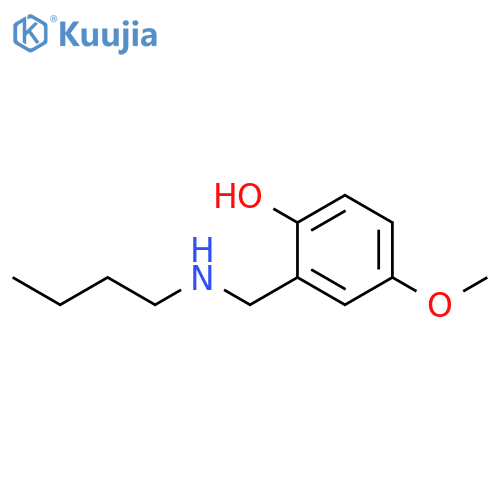Cas no 1038259-06-1 (2-(butylamino)methyl-4-methoxyphenol)

2-(butylamino)methyl-4-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-[(butylamino)methyl]-4-methoxy-
- 2-(butylamino)methyl-4-methoxyphenol
-
- インチ: 1S/C12H19NO2/c1-3-4-7-13-9-10-8-11(15-2)5-6-12(10)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3
- InChIKey: WRYCPTUUSRDAGD-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(OC)C=C1CNCCCC
2-(butylamino)methyl-4-methoxyphenol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165346-5.0g |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 5g |
$2152.0 | 2023-06-04 | ||
| Ambeed | A1054693-1g |
2-[(Butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 95% | 1g |
$541.0 | 2024-04-26 | |
| Enamine | EN300-165346-1.0g |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-165346-10.0g |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 10g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-165346-50mg |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 50mg |
$528.0 | 2023-09-21 | ||
| Enamine | EN300-165346-5000mg |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 5000mg |
$1821.0 | 2023-09-21 | ||
| Enamine | EN300-165346-100mg |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 100mg |
$553.0 | 2023-09-21 | ||
| Enamine | EN300-165346-1000mg |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 1000mg |
$628.0 | 2023-09-21 | ||
| Enamine | EN300-165346-500mg |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 500mg |
$603.0 | 2023-09-21 | ||
| Enamine | EN300-165346-0.1g |
2-[(butylamino)methyl]-4-methoxyphenol |
1038259-06-1 | 0.1g |
$653.0 | 2023-06-04 |
2-(butylamino)methyl-4-methoxyphenol 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(butylamino)methyl-4-methoxyphenolに関する追加情報
Comprehensive Overview of 2-(Butylamino)methyl-4-methoxyphenol (CAS No. 1038259-06-1)
2-(Butylamino)methyl-4-methoxyphenol, with the CAS number 1038259-06-1, is a specialized organic compound that has garnered attention in pharmaceutical and cosmetic research due to its unique structural properties. This compound belongs to the class of phenolic derivatives, which are widely studied for their antioxidant and antimicrobial activities. The presence of both methoxy and butylamino functional groups in its structure enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, the demand for 2-(butylamino)methyl-4-methoxyphenol has increased, particularly in the development of skincare formulations and anti-aging products. Researchers have explored its potential as a free radical scavenger, which aligns with the growing consumer interest in natural antioxidants and sustainable ingredients. The compound's ability to stabilize reactive oxygen species (ROS) has made it a subject of interest in cosmeceutical applications, where it is often compared to other well-known antioxidants like vitamin E and ferulic acid.
From a synthetic perspective, CAS 1038259-06-1 is typically prepared through reductive amination or Mannich-type reactions, which are well-documented in organic chemistry literature. Its molecular weight and logP value suggest moderate lipophilicity, making it suitable for formulations requiring balanced hydrophilic-lipophilic properties. This characteristic is particularly valuable in emulsion-based products, where ingredient compatibility is critical for stability and efficacy.
The compound's spectral data, including NMR and mass spectrometry profiles, have been extensively studied to ensure purity and consistency in industrial applications. Analytical methods such as HPLC and GC-MS are commonly employed for quality control, addressing the pharmaceutical industry's stringent requirements. Additionally, its thermal stability and pH sensitivity have been investigated to optimize storage conditions and formulation parameters.
One of the trending topics surrounding 2-(butylamino)methyl-4-methoxyphenol is its potential role in green chemistry. With the rise of eco-friendly synthesis methods, researchers are exploring catalyst-free and solvent-minimized routes to produce this compound. Such approaches align with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in reducing the environmental footprint of chemical manufacturing.
In the context of market trends, CAS 1038259-06-1 is often discussed alongside bioactive phenolics and multifunctional additives. Its dual functionality as both an antioxidant and a chelating agent has positioned it as a promising candidate for multicomponent formulations. For instance, it is being tested in hair care products to mitigate oxidative stress caused by environmental pollutants and UV radiation.
Despite its potential, the safety profile of 2-(butylamino)methyl-4-methoxyphenol remains a key focus. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. FDA require comprehensive toxicological studies before its widespread use in consumer products. Preliminary data suggest low acute toxicity, but further research is needed to evaluate its chronic exposure effects and dermal absorption rates.
For researchers and manufacturers, sourcing high-quality 1038259-06-1 is essential. Reputable suppliers provide certificates of analysis (CoA) and material safety data sheets (MSDS) to ensure compliance with international standards. The compound's price volatility and supply chain dynamics are also critical considerations, especially given the increasing demand for specialty chemicals in niche markets.
In summary, 2-(butylamino)methyl-4-methoxyphenol (CAS No. 1038259-06-1) represents a compelling case study in the intersection of organic synthesis, applied chemistry, and consumer trends. Its multifaceted applications—from cosmetics to pharmaceutical intermediates—highlight its versatility, while ongoing research continues to uncover new possibilities for this intriguing molecule.
1038259-06-1 (2-(butylamino)methyl-4-methoxyphenol) Related Products
- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 1534956-54-1(1-2-(thiophen-2-yl)ethylcyclopropan-1-amine)
- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)
